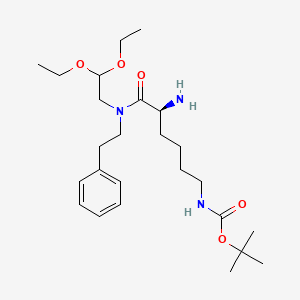

(S)-tert-Butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate

Beschreibung

This compound is a chiral carbamate derivative characterized by a tert-butyl carbamate group, a phenethyl-substituted diethoxyethylamine moiety, and a 5-amino-6-oxohexyl backbone. Key features include:

Eigenschaften

IUPAC Name |

tert-butyl N-[(5S)-5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43N3O5/c1-6-31-22(32-7-2)19-28(18-16-20-13-9-8-10-14-20)23(29)21(26)15-11-12-17-27-24(30)33-25(3,4)5/h8-10,13-14,21-22H,6-7,11-12,15-19,26H2,1-5H3,(H,27,30)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQJEEUDDPKNGP-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CCCCNC(=O)OC(C)(C)C)N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(CN(CCC1=CC=CC=C1)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201115177 | |

| Record name | 1,1-Dimethylethyl N-[(5S)-5-amino-6-[(2,2-diethoxyethyl)(2-phenylethyl)amino]-6-oxohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222068-60-1 | |

| Record name | 1,1-Dimethylethyl N-[(5S)-5-amino-6-[(2,2-diethoxyethyl)(2-phenylethyl)amino]-6-oxohexyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222068-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(5S)-5-amino-6-[(2,2-diethoxyethyl)(2-phenylethyl)amino]-6-oxohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(S)-tert-Butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C23H32N2O3

- CAS Number : 144163-85-9

- IUPAC Name : tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate

The compound exhibits its biological activity primarily through modulation of specific biological pathways. It is believed to interact with various receptors and enzymes, influencing cellular processes such as apoptosis, proliferation, and inflammation.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, thereby altering the biochemical landscape of cells.

- Receptor Interaction : It potentially binds to specific receptors that mediate cellular responses to external stimuli.

Antioxidant Activity

Research indicates that (S)-tert-butyl carbamate derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various carbamate derivatives on cancer cell lines. The findings revealed that certain concentrations of (S)-tert-butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate led to a decrease in cell viability, suggesting potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 45 |

Neuroprotective Effects

In neurodegenerative models, the compound demonstrated protective effects against amyloid-beta-induced toxicity in neuronal cells. This suggests a potential application in treating conditions like Alzheimer’s disease.

Case Studies

-

Case Study on Cancer Cell Lines : In vitro studies showed that treatment with (S)-tert-butyl carbamate resulted in apoptosis in breast cancer cells. The mechanism involved the activation of caspase pathways.

- Findings : Increased levels of caspases were observed post-treatment, indicating apoptosis induction.

-

Neuroprotection in Animal Models : Animal studies indicated that administration of the compound reduced neuroinflammation and improved cognitive function in models of Alzheimer’s disease.

- Outcomes : Behavioral tests showed significant improvement in memory retention compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Differences

(a) (S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate (, Catalog of Rare Chemicals)

- Shared features : Both compounds contain the (S)-tert-butyl carbamate group, which serves as a protective group for amines.

- Divergences :

- The analog substitutes the diethoxyethyl-phenethylamine with a bromo-methoxy-phenyl group, reducing flexibility and increasing steric bulk.

- The absence of the 6-oxohexyl chain limits hydrogen-bonding capacity compared to the target compound.

- Implications : The bromo-methoxy substituent may enhance UV detectability in analytical assays but reduce solubility in polar solvents .

(b) Thiazol-5-ylmethyl Carbamates (, Pharmacopeial Forum)

- Shared features : Carbamate functionalization for amine protection.

- Divergences: Thiazole rings replace the phenethyl group, introducing heterocyclic aromaticity and altering electronic properties.

- Implications : Thiazole-containing carbamates are often used in antiviral or anticancer agents, suggesting divergent therapeutic applications compared to the target compound’s peptide-mimetic structure .

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What are the optimal synthesis pathways for (S)-tert-Butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate?

- Methodology : The synthesis typically involves multi-step reactions, including carbamate linkage formation and amine group introduction. A common approach involves reacting tert-butyl isocyanate with a hydroxynaphthol derivative, followed by functionalization of the diethylamino and phenethyl groups. Strict control of temperature (e.g., 0–5°C for exothermic steps) and pH (neutral to slightly alkaline) is critical to prevent side reactions and ensure high yield .

- Purification : Column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product from by-products. Purity can be verified via HPLC with UV detection (λ = 254 nm) .

Q. How should the compound be stored to maintain stability during experimental workflows?

- Guidelines : Store in airtight, corrosion-resistant containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to moisture, direct sunlight, or temperatures >25°C, as hydrolysis of the carbamate group or oxidation of the diethoxyethyl moiety may occur .

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic LC-MS analysis to monitor decomposition products .

Q. What analytical techniques are recommended for structural confirmation?

- Characterization : Use a combination of ¹H/¹³C NMR (to verify stereochemistry and substituent positions), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to identify carbamate C=O stretches (~1690–1730 cm⁻¹). Single-crystal X-ray diffraction is ideal for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Approach :

- Dose-Response Analysis : Compare EC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to account for variability in assay environments.

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected biological targets (e.g., enzymes or receptors interacting with the carbamate/amine motifs) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, adjusting for covariates like solvent choice (DMSO vs. aqueous buffers) .

Q. What strategies optimize selectivity in functionalizing the diethoxyethyl and phenethyl groups?

- Methodology :

- Protection/Deprotection : Temporarily mask reactive amines using Boc or Fmoc groups during synthesis to direct regioselective modifications .

- Catalytic Systems : Use Pd/C or Ru-based catalysts for hydrogenation steps to reduce nitro intermediates without affecting the carbamate backbone .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict reactivity of specific sites, guiding experimental prioritization .

Q. How can researchers address discrepancies in toxicity profiles reported in preliminary studies?

- Protocol :

- In Vitro/In Vivo Correlation : Conduct parallel assays (e.g., Ames test for mutagenicity and acute oral toxicity in rodents) to validate in vitro findings. Reference GHS classifications (e.g., H302 for acute toxicity) for hazard benchmarking .

- Metabolite Screening : Use LC-MS/MS to identify metabolites in hepatocyte incubations, which may explain species-specific toxicity (e.g., cytochrome P450-mediated activation) .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) of this compound?

- Design Framework :

- Analog Synthesis : Systematically vary substituents (e.g., replace diethoxyethyl with cyclopropane or ether groups) and assess bioactivity changes.

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk of tert-butyl) with activity trends .

- Binding Assays : Perform SPR or ITC to quantify interactions with target proteins, comparing affinity across analogs .

Data Contradiction & Validation

Q. How should researchers handle conflicting stability data under varying pH conditions?

- Resolution Strategy :

- Controlled Replicates : Repeat stability tests in triplicate using standardized buffers (e.g., pH 4.0 acetate, pH 7.4 phosphate).

- Kinetic Analysis : Calculate degradation rate constants (k) via nonlinear regression to identify pH-dependent degradation pathways .

- Isolation of Degradants : Scale up degradation studies and isolate intermediates via preparative HPLC for structural elucidation .

Q. What methodologies ensure reliability in pharmacological screening results?

- Best Practices :

- Blinded Experiments : Implement double-blinding in high-throughput screens to minimize bias.

- Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) in each assay plate.

- Data Triangulation : Cross-validate hits using orthogonal assays (e.g., fluorescence polarization and radiometric assays for enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.